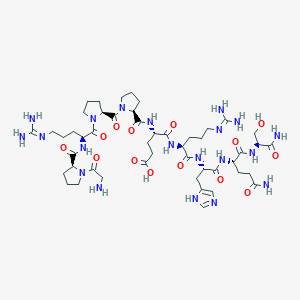

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2

Overview

Description

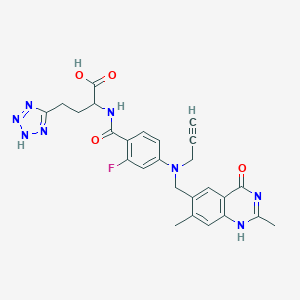

The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” is a sequence of amino acids. It is related to the amino acid sequence of the human chorionic gonadotropin . The peptide sequence is also known as Gly-Pro-Arg-Pro or GPRP .

Synthesis Analysis

The synthesis of such peptides typically involves methods like solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The peptide bonds are formed between the amino acids in a step-wise manner to create the desired sequence .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the peptide bonds that link them together. The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” has a specific sequence of amino acids, each with its own side chain that can interact with the environment or other side chains to form the three-dimensional structure of the peptide .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly centered around the peptide bonds and the side chains of the amino acids. The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” would have similar chemical properties and reactivity as other peptides, determined by the specific amino acids in its sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and shape . The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” has a molecular weight of 425.48 .Scientific Research Applications

1. Role in Histocompatibility Antigens

The amino acid sequence, including H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, is significant in the study of histocompatibility antigens. For instance, in murine major histocompatibility complex alloantigens, similar sequences play a crucial role in the structure and function of these antigens, vital for immune response and organ transplantation research (Maloy, Nathenson, & Coligan, 1981).

2. Involvement in Neuropeptide Processing

Sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 are involved in the processing of neuropeptides. A study on substance P, a neuropeptide, demonstrated that enzymes cleave specific bonds in these sequences, leading to the formation of different peptide fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).

3. Structural Analysis in Salivary Glycoproteins

Research on human parotid saliva has identified sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 in glycoproteins. These sequences are essential for understanding the structural and functional aspects of salivary glycoproteins, which have implications in oral biology and disease mechanisms (Shimomura, Kanai, & Sanada, 1983).

4. Insights into Growth Hormone-Releasing Factors

The sequence H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 bears resemblance to segments in growth hormone-releasing factors, as identified in a human pancreatic tumor study. Understanding these sequences aids in the development of treatments for conditions like acromegaly and other growth disorders (Guillemin, Brazeau, Böhlen, Esch, Ling, Wehrenberg, 1982).

5. Implications in Fertility and Reproductive Biology

Studies on the amino acid sequence of human chorionic gonadotropin have highlighted sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2. These studies provide crucial insights into reproductive biology and are instrumental in understanding fertility and related disorders (Morgan, Birken, & Canfield, 1975).

6. Role in Endogenous Amino Acid Synthesis Limitations

Research indicates that amino acids, including sequences like H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, play a role in limiting the growth, lactation, and reproduction in animals due to constraints in their endogenous synthesis. This understanding is pivotal for animal nutrition and health management (Hou, Yao, Yin, & Wu, 2016).

Mechanism of Action

The mechanism of action of a peptide depends on its function. For example, some peptides act as hormones, transmitting signals between cells, while others have structural roles . The specific mechanism of action for the peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” is not clear from the available information.

properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNWCQBOLBZSM-WJKAUMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N20O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)